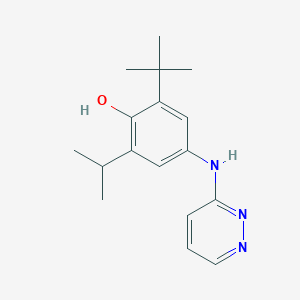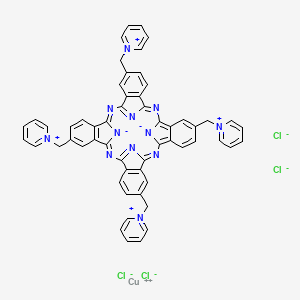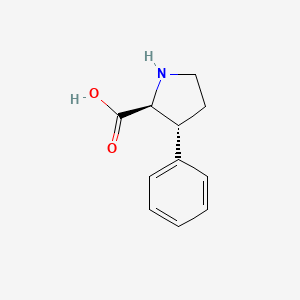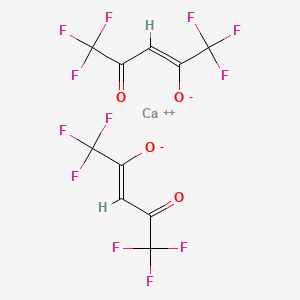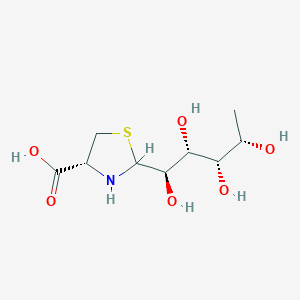
Cyancobalamin-b-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyancobalamin-b-carboxylic acid, also known as Vitamin B12, is an essential vitamin that plays an important role in many biological processes. It is found in a variety of foods and is essential for the synthesis of DNA, red blood cells, and the metabolism of fatty acids and amino acids. Vitamin B12 is also involved in the formation of the myelin sheath, which helps to protect nerve cells and aids in the transmission of nerve impulses.
作用機序
Target of Action
Cyancobalamin, commonly known as Vitamin B12, is a highly complex, essential vitamin . It primarily targets the cells involved in DNA synthesis and cellular energy production . It is necessary for the production of red blood cells and the maintenance of a healthy nervous system .
Mode of Action
Cyancobalamin serves as a cofactor for methionine synthase and L-methylmalonyl-CoA mutase enzymes . Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA . The interaction of Cyancobalamin with these enzymes facilitates critical biochemical reactions in the body.
Biochemical Pathways
Cyancobalamin is involved in various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It plays a crucial role in cell replication and hematopoiesis . It is converted in tissues to active coenzymes, methylcobalamin and deoxyadenosylcobalamin . These coenzymes are involved in different metabolic cascades, leading to distinct downstream effects .
Pharmacokinetics
The absorption of Cyancobalamin from the gastrointestinal tract is variable and requires the presence of calcium and gastric “intrinsic factor” to transfer the compound across the intestinal mucosa . It is principally stored in the liver and bone marrow, and also in the kidneys and adrenals . Cyancobalamin is converted in tissues to active coenzymes and undergoes some enterohepatic recycling . It is excreted in urine .
Result of Action
The action of Cyancobalamin leads to increased levels of Vitamin B12 in the body . This results in the production of red blood cells and the maintenance of a healthy nervous system . It also aids in DNA synthesis and cellular energy production , contributing to overall cellular health and function.
Action Environment
The action, efficacy, and stability of Cyancobalamin can be influenced by various environmental factors. For instance, the absorption of Cyancobalamin is dependent on the presence of gastric acid, which can be affected by factors such as diet, age, and certain medical conditions . Furthermore, the bioavailability of Cyancobalamin can be influenced by the presence of certain substances in the diet, such as calcium .
生化学分析
Biochemical Properties
Cyancobalamin-b-carboxylic Acid, like other forms of Vitamin B12, is involved in the metabolism of every cell of the human body. It is particularly important in the synthesis of DNA, the normal functioning of the nervous system, and the formation of blood cells . It is converted into two coenzyme forms, methylcobalamin (MeCbl) and adenosylcobalamin (AdCbl), which have distinct metabolic fates and functions .
Cellular Effects
This compound, as a form of Vitamin B12, has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, deficiency of AdCbl disturbs the carbohydrate, fat, and amino-acid metabolism, and hence interferes with the formation of myelin .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to its active forms, MeCbl and AdCbl. MeCbl is involved in the production of methionine from homocysteine, a process crucial for DNA synthesis. AdCbl is involved in the metabolism of carbohydrates, fats, and amino acids .
Temporal Effects in Laboratory Settings
It is known that Vitamin B12, including its derivatives, is stable under normal conditions .
Dosage Effects in Animal Models
Vitamin B12 is generally well-tolerated, and no overdosage or toxicity has been reported .
Metabolic Pathways
This compound is involved in several metabolic pathways. As a form of Vitamin B12, it is crucial for the functioning of the folate cycle and the methionine cycle, which are essential for DNA synthesis and methylation, respectively .
Subcellular Localization
Vitamin B12 and its derivatives are known to be stored in the liver and are also found in varying amounts in the kidneys, heart, and spleen .
特性
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12-bis(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(14-17-49(82)83)51(73-62)33(5)55-60(9,24-46(66)79)34(12-15-43(63)76)38(70-55)23-42-58(6,7)35(13-16-44(64)77)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXULFRVUMZMFQ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H87CoN13O15P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1356.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)
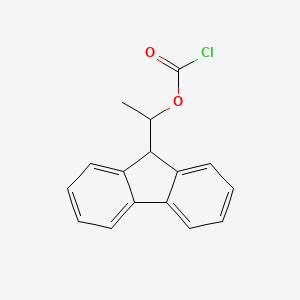
![2-Oxabicyclo[3.1.0]hex-3-ene-3-carbonitrile, 6-acetyl-, (1alpha,5alpha,6alpha)- (9CI)](/img/no-structure.png)
